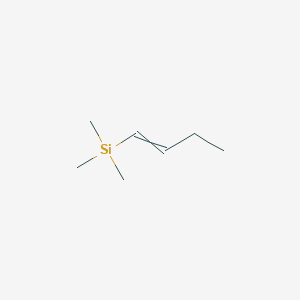![molecular formula C14H12ClN3OS B231698 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPTB and is synthesized using a specific method. The aim of
Wirkmechanismus
The mechanism of action of CMPTB involves its ability to target specific signaling pathways in cells. CMPTB has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CMPTB can disrupt these processes and inhibit the growth of cancer cells. In addition, CMPTB has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
CMPTB has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. In addition, CMPTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anti-cancer properties. CMPTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPTB in lab experiments is its specificity for CK2 inhibition. This allows researchers to selectively target CK2 activity without affecting other cellular processes. Another advantage of CMPTB is its potential for use in combination therapy with other anti-cancer drugs. However, one limitation of CMPTB is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CMPTB. One area of interest is the development of more effective methods for synthesizing CMPTB. Another future direction is the investigation of CMPTB's potential for use in combination therapy with other anti-cancer drugs. In addition, further research is needed to elucidate the mechanisms underlying CMPTB's neuroprotective and anti-inflammatory effects. Finally, the potential applications of CMPTB in other scientific research fields, such as infectious diseases and autoimmune disorders, warrant further investigation.
Synthesemethoden
The synthesis of CMPTB involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The 4-chlorobenzoyl chloride is then reacted with 6-methyl-2-pyridinecarboxamide in the presence of triethylamine to form the intermediate product, 4-chloro-N-(6-methylpyridin-2-yl)benzamide. Finally, the intermediate product is reacted with thiourea to form 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
CMPTB has shown potential in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CMPTB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, CMPTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and CMPTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C14H12ClN3OS |
|---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-12(16-9)17-14(20)18-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
CFFLRWMAYJYPSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)

